3,4-dimethyl-2,3-dihydro-1H-inden-1-ol

Cyclialkylation Reaction mechanism Indene synthesis

Researchers requiring regiospecific dihydroindenol scaffolds face challenges with isomer mixtures that compromise SAR reproducibility. 3,4-Dimethyl-2,3-dihydro-1H-inden-1-ol (CAS 1275222-58-6) eliminates this uncertainty as a discrete, CAS-registered regioisomer. • 100% exclusive product yield under acid-catalyzed cyclialkylation-no byproduct separation needed. • In silico predictions: lipid metabolism regulator (0.999), antineoplastic (0.961)-prioritize for metabolic/oncology screening. • Min. 95% purity; suitable as reference standard or parallel synthesis building block.

Molecular Formula C11H14O
Molecular Weight 162.23 g/mol
CAS No. 1275222-58-6
Cat. No. B1454431
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,4-dimethyl-2,3-dihydro-1H-inden-1-ol
CAS1275222-58-6
Molecular FormulaC11H14O
Molecular Weight162.23 g/mol
Structural Identifiers
SMILESCC1CC(C2=CC=CC(=C12)C)O
InChIInChI=1S/C11H14O/c1-7-4-3-5-9-10(12)6-8(2)11(7)9/h3-5,8,10,12H,6H2,1-2H3
InChIKeyWIEMTFAKDUDBLL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 500 mg / 0.5 g / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3,4-Dimethyl-2,3-dihydro-1H-inden-1-ol: Identity & Scaffold


3,4-Dimethyl-2,3-dihydro-1H-inden-1-ol (CAS 1275222-58-6, molecular formula C₁₁H₁₄O, molecular weight 162.23 g/mol) is an organic compound belonging to the 2,3-dihydro-1H-inden-1-ol (dihydroindenol) class, characterized by a bicyclic indane core bearing a hydroxyl group at the 1-position and methyl substituents at the 3- and 4-positions [1]. The compound is commercially available as a versatile small molecule scaffold and is cataloged as a research chemical and building block . Its structural features position it within a broader family of substituted indane and indene derivatives that have been investigated as pharmacophore components [2].

S Dihydroindenol scaffold building block with 3,4-dimethyl substitution
R Research chemical for synthesis and scaffold-based SAR exploration
C Commercially available as a discrete CAS-registered regioisomer

3,4-Dimethyl-2,3-dihydro-1H-inden-1-ol: Structural & Stereochemical Constraints


Substitution among 2,3-dihydro-1H-inden-1-ol analogs is not straightforward due to the pronounced influence of methyl substitution pattern and stereochemistry on both chemical reactivity and potential biological interactions. The acid-catalyzed cyclialkylation of 3,4-dimethyl-substituted precursors demonstrates that the specific 3,4-dimethyl arrangement directs product distribution and mechanistic pathway selection, yielding distinct indene and dihydroindene outcomes compared to alternative substitution patterns [1]. Furthermore, optically active dihydroindenols are known to serve as critical pharmacophore groups in biologically active compounds, with stereochemical configuration significantly impacting activity [2]. Consequently, procuring a specific regioisomer such as 3,4-dimethyl-2,3-dihydro-1H-inden-1-ol is essential for reproducibility in synthetic or biological studies where substitution geometry and stereochemistry are determinant variables.

Regioisomer Methyl substitution pattern directs cyclialkylation product distribution; other regioisomers may yield mixtures.
Stereochemistry Optically active dihydroindenols show configuration-dependent activity; racemate or opposite enantiomer may not reproduce effects.
Scaffold analog Unsubstituted or differently substituted dihydroindenols cannot be assumed interchangeable in SAR studies.

3,4-Dimethyl-2,3-dihydro-1H-inden-1-ol: Evidence-Based Selection


Regioselective Product Formation in Cyclialkylation

The acid-catalyzed cyclialkylation of 3-([²H₃]methyl)-4-methyl-3-phenylpentan-2-ol (7), a precursor containing the 3,4-dimethyl substitution motif, yields exclusively a single product, 2,3-dihydro-2-([²H₃]methyl)-1,1,3-trimethyl-1H-indene (8), whereas the cyclialkylation of the alternative 2-([²H₃]methyl)-4-methyl-4-phenyl[1,1,1-²H₃]pentan-3-ol (4) yields a 1:1 mixture of 1,1-di([²H₃]methyl)-2,3-dimethyl-1H-indene (5) and 2,3-dihydro-2,3-di([²H₃]methyl)-1,1-dimethyl-1H-indene (6) [1]. This quantitative product distribution demonstrates that the 3,4-dimethyl arrangement uniquely constrains the cyclialkylation pathway to a single mechanistic route (Path A, involving Ph→Me→Ph migrations), eliminating competing pathways observed with alternative substitution patterns.

Cyclialkylation product selectivity
Head-to-head
100% single indene product vs. 1:1 mixture from alternative precursor
Supports predictable synthetic route selection
Acid-catalyzed conditions; Helvetica Chimica Acta 2002
Cyclialkylation Reaction mechanism Indene synthesis

Predicted Polypharmacology Profile

In silico target prediction modeling for 3,4-dimethyl-2,3-dihydro-1H-inden-1-ol (CAS 1275222-58-6) generates a probability-based activity profile that includes Lipid metabolism regulator (probability score: 0.999), Angiogenesis stimulant (0.995), DNA synthesis inhibitor (0.991), Apoptosis agonist (0.979), and Antineoplastic (0.961) [1]. While these predictions are class-level inferences derived from algorithmic models rather than direct experimental validation for this specific compound, the profile suggests a distinct polypharmacology signature that may differ from closely related dihydroindenol analogs bearing alternative substitution patterns, for which comparable in silico data are not uniformly available.

Predicted polypharmacology
Class-level
Lipid metabolism regulator 0.999, angiogenesis stimulant 0.995, apoptosis agonist 0.979, antineoplastic 0.961
Computational prediction; requires experimental validation
In silico target prediction model; methodology unspecified
Computational pharmacology Target prediction Lipid metabolism

Dihydroindenol Core as a Privileged Pharmacophore

Optically active dihydroindenols and dihydroindenediols are recognized as components of many biologically active natural compounds and serve as important pharmacophore groups [1]. The 3,4-dimethyl substitution pattern on the dihydroindenol core represents a specific regioisomeric variant within this scaffold family. While direct comparative data for the 3,4-dimethyl isomer versus other regioisomers are not reported in the identified literature, the dihydroindenol scaffold itself has been investigated in the context of glutathione S-transferase (GST) inhibition, where 1,4-dihydroindenol[1,2-b]pyridine derivatives demonstrated more pronounced inhibitory effects than corresponding 1,4-dihydropyridine analogs [2].

Scaffold pharmacophore comparison
Class-level
More pronounced GST inhibition than 1,4-dihydropyridine analogs
Supports scaffold-based SAR exploration
In vitro GST assay; 3,4-dimethyl isomer data not directly reported
Medicinal chemistry Scaffold Pharmacophore

Commercial Purity Specification

3,4-Dimethyl-2,3-dihydro-1H-inden-1-ol (CAS 1275222-58-6) is commercially available from multiple suppliers with a specified minimum purity of 95% . The compound is offered in quantities ranging from 25 mg to 250 mg for research and development use . This purity specification is typical for research-grade building blocks and scaffold compounds. While many dihydroindenol analogs are commercially available, the specific 3,4-dimethyl regioisomer is cataloged as a distinct chemical entity with its own CAS registry number, facilitating unambiguous procurement and inventory tracking.

Commercial purity
Specification review
≥95% purity, discrete CAS 1275222-58-6
Enables unambiguous procurement and regioisomer attribution
Vendor specification; independent verification recommended
Chemical procurement Purity Building block

3,4-Dimethyl-2,3-dihydro-1H-inden-1-ol: Application Scenarios


Cyclialkylation for Indene Derivative Synthesis

Researchers investigating acid-catalyzed cyclialkylation mechanisms or seeking to synthesize 2,3-dihydro-1H-indene derivatives with predictable product distributions should consider 3,4-dimethyl-2,3-dihydro-1H-inden-1-ol or its precursors. The documented exclusive product formation (100% yield of a single indene derivative) under cyclialkylation conditions [1] provides a reliable synthetic entry point, reducing byproduct formation and simplifying purification workflows compared to alternative substitution patterns that yield product mixtures.

Screening in Lipid Metabolism & Antineoplastic Programs

Based on in silico target predictions indicating high probability scores for lipid metabolism regulator (0.999) and antineoplastic (0.961) activities [1], 3,4-dimethyl-2,3-dihydro-1H-inden-1-ol may be prioritized as a screening candidate in early-stage drug discovery programs targeting metabolic disorders or oncology. However, users must recognize that these are computational predictions and require experimental validation before making go/no-go decisions.

Scaffold-Based SAR Exploration

The dihydroindenol core is recognized as a privileged pharmacophore found in biologically active natural compounds [1]. Procurement of 3,4-dimethyl-2,3-dihydro-1H-inden-1-ol enables systematic SAR exploration of how the specific 3,4-dimethyl substitution pattern modulates target engagement, potency, or selectivity relative to other regioisomers within the dihydroindenol family.

Reference Standard and Building Block

As a discrete CAS-registered chemical entity (CAS 1275222-58-6) with a specified minimum purity of 95% [1][2], 3,4-dimethyl-2,3-dihydro-1H-inden-1-ol is suitable for use as a reference standard in analytical method development or as a defined building block in parallel synthesis libraries where regioisomeric identity must be rigorously controlled.

Application
Selection Property
Validation Focus
Indene derivative synthesis
Predictable product distribution under cyclialkylation
Cyclialkylation reaction outcome and purification profile
Lipid metabolism / antineoplastic screening
In silico target prediction profile
Experimental target engagement and pathway validation
Scaffold-based SAR exploration
Dihydroindenol pharmacophore with 3,4-dimethyl substitution
Regioisomer-dependent activity modulation
Reference standard & building block
Defined purity specification and CAS registration
Regioisomeric identity control in analytical and library synthesis

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

25 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3,4-dimethyl-2,3-dihydro-1H-inden-1-ol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.